Butanetetrone, bis(2,4,6-trimethylphenyl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

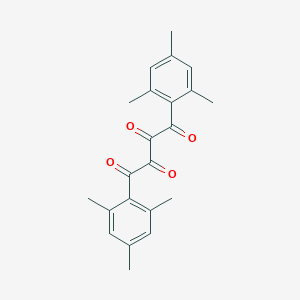

Butanetetrone, bis(2,4,6-trimethylphenyl)- (CAS 19909-65-0) is a diketone derivative characterized by a central tetrone (C₄O₄) backbone substituted with two 2,4,6-trimethylphenyl (mesityl) groups. Its molecular formula is C₂₂H₂₂O₄, with a molecular weight of 350.4077 g/mol. The compound’s IUPAC InChIKey is OKPHOCZMMHASKA-UHFFFAOYSA-N, and its gas-phase ionization energy is reported as 8.6 eV (measured via photoelectron spectroscopy). The mesityl substituents introduce significant steric bulk, which likely influences its chemical reactivity, solubility, and stability.

常见问题

Basic Questions

Q. What are the key synthetic methodologies for preparing Butanetetrone, bis(2,4,6-trimethylphenyl)-?

- Methodological Answer : Synthesis likely involves ketone coupling reactions using mesityl (2,4,6-trimethylphenyl) precursors. A plausible route could employ nucleophilic substitution or Friedel-Crafts acylation with mesityl halides and diketone intermediates. For example, analogous bis(aryl)ketones are synthesized via palladium-catalyzed cross-coupling reactions under inert conditions . Purification may require column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to isolate sterically hindered products. Confirmation via 1H NMR should reveal aromatic proton splitting patterns consistent with mesityl symmetry.

Q. How can spectroscopic techniques characterize Butanetetrone, bis(2,4,6-trimethylphenyl)-?

- Methodological Answer :

- NMR : 13C NMR identifies carbonyl carbons (~200 ppm) and mesityl carbons (aromatic carbons at ~125–140 ppm, methyl groups at ~20–25 ppm).

- IR : Strong carbonyl stretching vibrations (~1700–1750 cm−1) confirm the tetrone structure.

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (C27H33B, exact mass 352.53612 inferred from analogous compounds ).

- X-ray Crystallography : Use SHELX programs for structural refinement if single crystals are obtained .

Q. What are common challenges in isolating and handling Butanetetrone, bis(2,4,6-trimethylphenyl)-?

- Methodological Answer : The mesityl groups impart high steric bulk, complicating crystallization. Recrystallization from toluene or dichloromethane/hexane mixtures is recommended. Handling under inert atmospheres (argon/glovebox) prevents oxidation, as seen in air-sensitive organometallic analogs . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures minimal byproducts.

Advanced Research Questions

Q. How do steric effects from mesityl substituents influence the compound’s reactivity in catalytic systems?

- Methodological Answer : The mesityl groups hinder electron-rich active sites, reducing unwanted side reactions (e.g., dimerization). Comparative studies with less bulky analogs (e.g., phenyl-substituted ketones) can quantify steric effects via kinetic experiments or computational modeling (DFT). For example, copper complexes with mesityl-substituted ligands show enhanced stability in catalytic cycles .

Q. What experimental strategies resolve contradictions in reported reaction outcomes involving Butanetetrone, bis(2,4,6-trimethylphenyl)-?

- Methodological Answer :

- Control Experiments : Vary solvents (polar vs. non-polar) and temperatures to isolate thermodynamic vs. kinetic products.

- In Situ Monitoring : Use 19F NMR or Raman spectroscopy to track intermediates if fluorinated analogs are synthesized .

- Computational Validation : Compare experimental data with DFT-predicted reaction pathways (e.g., Gibbs free energy barriers using NIST thermochemistry references ).

Q. Can Butanetetrone, bis(2,4,6-trimethylphenyl)- act as a precursor for organometallic frameworks?

- Methodological Answer : The tetrone’s carbonyl groups may coordinate to metals (e.g., Cu, Ge) to form chelates. Synthesize metal adducts via reactions with metal halides (e.g., CuBF4) in anhydrous THF. Characterize using X-ray absorption spectroscopy (XAS) and compare with structurally characterized germanium-selenium mesityl complexes .

相似化合物的比较

Comparison with Structural Analogs

The following compounds are structural analogs of Butanetetrone, bis(2,4,6-trimethylphenyl)- , differing primarily in substituent groups. These comparisons highlight the role of substituent effects on molecular properties.

Substituent Variations in Butanetetrone Derivatives

Key Observations:

Steric Effects : The mesityl groups in Butanetetrone, bis(2,4,6-trimethylphenyl)- confer greater steric hindrance compared to phenyl or 4-methylphenyl substituents. This bulk may reduce reactivity in sterically demanding reactions (e.g., nucleophilic additions) but enhance thermal stability.

Molecular Weight : The mesityl derivative has the highest molecular weight (350.41 g/mol) among the listed analogs, which could influence solubility and crystallization behavior.

Comparison with Other Mesityl-Substituted Compounds

Mesityl groups are widely used in organometallic and catalytic chemistry due to their steric and electronic properties. Examples include:

Key Observations:

Catalytic Utility: Mesityl-substituted compounds often serve as ligands or catalysts in organometallic chemistry.

Steric Protection : The mesityl groups in all these compounds provide steric protection to reactive centers, a feature critical for preventing unwanted side reactions.

Physical and Chemical Property Trends

- Ionization Energy : The ionization energy of Butanetetrone, bis(2,4,6-trimethylphenyl)- (8.6 eV) is comparable to aromatic ketones but slightly lower than unsubstituted diketones due to electron-donating methyl groups.

- Solubility : Mesityl derivatives are typically less soluble in polar solvents (e.g., water) compared to smaller analogs like diphenylbutanetetrone, owing to increased hydrophobicity.

- Thermal Stability : Bulky substituents like mesityl groups generally enhance thermal stability by reducing molecular mobility and decomposition pathways.

属性

CAS 编号 |

19909-65-0 |

|---|---|

分子式 |

C22H22O4 |

分子量 |

350.4 g/mol |

IUPAC 名称 |

1,4-bis(2,4,6-trimethylphenyl)butane-1,2,3,4-tetrone |

InChI |

InChI=1S/C22H22O4/c1-11-7-13(3)17(14(4)8-11)19(23)21(25)22(26)20(24)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |

InChI 键 |

OKPHOCZMMHASKA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)C(=O)C(=O)C(=O)C(=O)C2=C(C=C(C=C2C)C)C)C |

规范 SMILES |

CC1=CC(=C(C(=C1)C)C(=O)C(=O)C(=O)C(=O)C2=C(C=C(C=C2C)C)C)C |

Key on ui other cas no. |

19909-65-0 |

同义词 |

1,4-bis(2,4,6-trimethylphenyl)butane-1,2,3,4-tetrone |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。